2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-5-4-6-22(17(15)3)29-23(31)14-30-13-21(24(32)18-8-10-19(27)11-9-18)25(33)20-12-7-16(2)28-26(20)30/h4-13H,14H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWAFRXMQZNWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic derivative of naphthyridine known for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and data.
1. Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the naphthyridine structure can enhance antibacterial and antifungal activities. The presence of the 4-chlorobenzoyl group is particularly noted for increasing the compound's effectiveness against various bacterial strains.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 16 µg/mL |
| Other Naphthyridine Derivatives | Antifungal | 32 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies revealed that it inhibits cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, the compound exhibited an IC50 value of approximately 5 µM , demonstrating a significant reduction in cell viability compared to controls.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| SISO | 5 | Cisplatin: 0.24 |
| RT-112 | 5 | Cisplatin: 0.22 |
3. Enzyme Inhibition
The compound has been tested for its ability to inhibit various enzymes related to inflammatory processes and neurodegenerative diseases. Notably, it has shown promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment.
Inhibitory Activity Results:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 15 |
| Butyrylcholinesterase | 12 |
These values indicate moderate to potent inhibitory effects compared to standard inhibitors like donepezil.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity: The structural features allow for binding with bacterial DNA gyrase and topoisomerase IV.
- Anticancer Activity: Induces apoptosis via the mitochondrial pathway, leading to caspase activation.
- Enzyme Inhibition: Competitive inhibition at the active sites of AChE and BChE due to structural similarity with acetylcholine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
